molecular formula C17H16F2N2O2 B6505714 2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine CAS No. 1428380-00-0

2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine

Cat. No.: B6505714
CAS No.: 1428380-00-0
M. Wt: 318.32 g/mol
InChI Key: ZFPRPUWVKKKDCW-UHFFFAOYSA-N
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Description

2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine is a synthetic compound that features a piperidine ring bonded to a pyridine ring through an ether linkage. The presence of the difluorobenzoyl group adds to its chemical complexity and potential for various applications. This compound is of interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine precursors. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine involves its interaction with specific molecular targets. The piperidine and pyridine rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity. The difluorobenzoyl group may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine is unique due to the combination of its piperidine and pyridine rings, along with the difluorobenzoyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(3,4-difluorophenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O2/c18-14-5-4-12(11-15(14)19)17(22)21-9-6-13(7-10-21)23-16-3-1-2-8-20-16/h1-5,8,11,13H,6-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPRPUWVKKKDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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